4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Description
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 478010-89-8) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.296 g/mol . Its structure features three methyl groups at positions 4, 4, and 8, conferring unique steric and electronic properties. Key physicochemical characteristics include:
- XLogP3: 3.5 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1/2
- Topological polar surface area: 21.3 Ų .
Tetrahydroquinolines are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile pharmacophore and stability .
Properties
IUPAC Name |
4,4,8-trimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQVIBNXOFWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCN2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. For instance, the hydrogenation of 4,4,8-trimethylquinoline using a palladium catalyst under hydrogen gas can yield 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline .
Industrial Production Methods
In industrial settings, the production of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline often involves multi-step synthesis processes. These processes may include the initial formation of the quinoline ring system followed by selective methylation and subsequent hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The methyl groups on the tetrahydroquinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrahydroquinoline Derivatives
Substituent Effects on Bioactivity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9)
- Structure : Methyl groups at positions 2, 2, and 3.
- Applications : Used in corrosion inhibition and as a precursor for dyes .
- Key Difference : The absence of a methoxy group (compared to 6-methoxy-4,4,7-trimethyl derivatives) reduces polarity, impacting solubility .
6-Methoxy-4,4,7-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 478010-89-8)
- Structure : Methoxy group at position 6 and methyl groups at 4, 4, and 5.
- Applications: Potential in drug discovery; methoxy groups enhance hydrogen-bonding capacity, improving target binding .
2-Methyl-5-Hydroxy-1,2,3,4-tetrahydroquinoline
Physicochemical and Pharmacokinetic Properties
Research Perspectives and Challenges
- Synthesis: Atom-economic methods (e.g., multicomponent reactions) are needed for 4,4,8-trimethyl derivatives to reduce costs .
- Drug Development : Enantioselective synthesis (e.g., ruthenium-catalyzed cyclization) could improve selectivity for neurological targets .
- Safety : Derivatives with methyl groups show lower hERG inhibition compared to amines, reducing cardiac toxicity risks .
Biological Activity
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a bicyclic organic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is . The compound features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. This configuration allows for diverse chemical reactivity and biological interactions.
1. Antioxidant Properties
THTQ exhibits strong antioxidant activity by enhancing the body's antioxidant defense mechanisms. It increases the activity of antioxidant enzymes and reduces oxidative stress levels. This property is crucial for protecting cells from damage caused by free radicals.
2. Neuroprotective Effects
Research has demonstrated that THTQ can normalize chaperone activity and suppress apoptosis in neuronal cells. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. A study indicated that derivatives of THTQ can effectively penetrate the blood-brain barrier (BBB), enhancing their therapeutic potential in neurological disorders .
3. Anti-inflammatory Activity
THTQ has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This action suggests its potential use in treating inflammatory conditions .
The biological activities of THTQ can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The presence of a secondary nitrogen atom in the hydroquinoline ring allows for radical formation, which contributes to its antioxidant effects.
- Neuroprotection : The ability to modulate neurotransmitter systems and protect against oxidative stress plays a key role in its neuroprotective properties.
- Anti-inflammatory Pathway : By inhibiting NF-κB activation, THTQ reduces inflammation at a cellular level.
Case Study 1: Neuroprotection in Parkinson's Disease
In an experimental model of Parkinsonism, 6-hydroxy derivatives of THTQ demonstrated significant neuroprotective effects. These compounds were found to improve motor coordination parameters and reduce oxidative stress markers .
Case Study 2: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of THTQ derivatives in vitro and in vivo. Results indicated a marked reduction in inflammation markers in treated subjects compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
